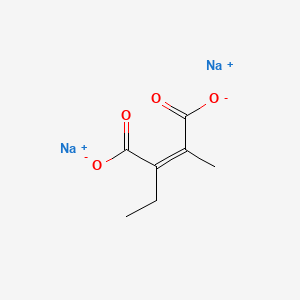![molecular formula C8H16N2 B585976 1,4-Diazabicyclo[4.3.1]decane CAS No. 154517-69-8](/img/structure/B585976.png)
1,4-Diazabicyclo[4.3.1]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazabicyclo[4.3.1]decane is a bicyclic organic compound that features a unique diazabicyclic ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diazabicyclo[4.3.1]decane can be synthesized through several methods. One common approach involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then transformed into bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione under heating with benzylamine. Reduction of the formed bicyclic dione with lithium aluminium hydride, followed by hydrogenolysis, efficiently yields the target product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the diazabicyclic ring can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazabicyclo[4.3.1]decane derivatives.
Applications De Recherche Scientifique
1,4-Diazabicyclo[4.3.1]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a ligand in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-diazabicyclo[4.3.1]decane involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as a modulator of nicotinic acetylcholine receptors, influencing the cholinergic system in the central and peripheral nervous systems. The compound’s diazabicyclic structure allows it to fit into specific binding sites, altering the activity of the target proteins and pathways involved .
Comparaison Avec Des Composés Similaires
- 3,8-Diazabicyclo[3.2.1]octane
- 1,4-Diazabicyclo[3.2.2]nonane
- 3,9-Diazabicyclo[4.2.1]nonane
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Uniqueness: 1,4-Diazabicyclo[4.3.1]decane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to other diazabicyclic compounds, it offers unique reactivity and binding characteristics, making it valuable in specialized applications such as the development of novel therapeutic agents and advanced materials .
Propriétés
IUPAC Name |
1,4-diazabicyclo[4.3.1]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8-6-9-3-5-10(4-1)7-8/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGLLPZSSBCXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN(C1)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659976 |
Source


|
| Record name | 1,4-Diazabicyclo[4.3.1]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154517-69-8 |
Source


|
| Record name | 1,4-Diazabicyclo[4.3.1]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)









